molecular formula C43H57N2O4PSi B12846376 tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

Cat. No.: B12846376
M. Wt: 725.0 g/mol
InChI Key: XHYZJEQNKWDJPN-SMQQDBPSSA-N
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Description

tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: is a complex organic compound that features multiple functional groups, including a carbamate, a phosphane, and a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents and conditions used in these steps include:

    Protection of Hydroxyl Groups: Using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of Phosphane Intermediates: Utilizing diphenylphosphine and appropriate coupling agents.

    Carbamate Formation: Reacting with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reacting with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at low temperatures.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C43H57N2O4PSi

Molecular Weight

725.0 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38-/m1/s1

InChI Key

XHYZJEQNKWDJPN-SMQQDBPSSA-N

Isomeric SMILES

C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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